(3-Chloro-4-ethoxyphenyl)methanol
Description
(3-Chloro-4-ethoxyphenyl)methanol is a substituted benzyl alcohol derivative characterized by a chloro (-Cl) group at the 3-position and an ethoxy (-OCH₂CH₃) group at the 4-position of the phenyl ring, with a hydroxymethyl (-CH₂OH) group attached to the aromatic carbon. Such methodologies are commonly employed in the preparation of benzylic alcohols.
The compound’s structural features—chloro and ethoxy substituents—impart distinct electronic and steric properties. The electron-withdrawing chloro group may enhance stability against oxidation, while the ethoxy group contributes to lipophilicity, influencing solubility and reactivity. These attributes make it relevant in pharmaceutical and agrochemical research, as evidenced by structurally related compounds in pesticide formulations (e.g., urea herbicides with chloro-ethoxy-phenyl motifs) .
Properties
IUPAC Name |
(3-chloro-4-ethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMSWKRBTYPQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598300 | |
| Record name | (3-Chloro-4-ethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-38-2 | |
| Record name | 3-Chloro-4-ethoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-ethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-ethoxyphenyl)methanol typically involves the chlorination of 4-ethoxyphenylmethanol. The reaction is carried out using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-ethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-ethoxyphenylmethanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 3-chloro-4-ethoxybenzaldehyde or 3-chloro-4-ethoxyacetophenone.
Reduction: Formation of 4-ethoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-4-ethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (3-Chloro-4-ethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of (3-Chloro-4-ethoxyphenyl)methanol, ranked by structural similarity (as per ) and functional group variations:
Electronic and Reactivity Differences
- Electron-Withdrawing vs. The methoxy group in 119650-44-1 is electron-donating, which may lower acidity of the hydroxymethyl group relative to chloro-substituted analogues.
- Polarity and Solubility: 4-Chloro-3-(hydroxymethyl)phenol (876299-47-7) exhibits higher polarity due to the phenolic -OH group, likely enhancing water solubility but reducing membrane permeability compared to ethoxy/methoxy derivatives . The trichlorophenoxy ethanol (6161-87-1) demonstrates extreme hydrophobicity, aligning with its historical use in herbicides .
Biological Activity
(3-Chloro-4-ethoxyphenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a chlorinated phenolic group with an ethoxy substituent, contributing to its reactivity and biological activity. The presence of the hydroxymethyl group enhances its potential interactions with biological molecules.
Synthesis Methods
Various synthetic routes have been developed for this compound, including:
- Nucleophilic Substitution : Chlorinated phenols can be synthesized through nucleophilic substitution reactions involving appropriate alkyl halides.
- Reduction Reactions : The compound can also be obtained by reducing corresponding carbonyl compounds using reducing agents like sodium borohydride.
- Reflux Conditions : Reactions under reflux conditions with solvents such as methanol are commonly employed to facilitate the formation of the desired product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial and fungal strains, suggesting that this compound may possess similar antimicrobial effects .
- Anticancer Activity : Studies on structurally related chlorinated phenolic compounds reveal significant antiproliferative effects against cancer cell lines. For instance, chlorinated phenolic derivatives have demonstrated IC50 values in the low micromolar range against breast cancer cells .
- Enzyme Interaction : The compound has been investigated for its interactions with specific enzymes such as alcohol dehydrogenases. These interactions are crucial for understanding its metabolic pathways and potential therapeutic applications .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : By binding to active sites on enzymes, it can modulate their activity, potentially leading to altered metabolic pathways.
- Cellular Pathway Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Case Studies and Research Findings
- Anticancer Activity : A study highlighted that related compounds with similar structures exhibited potent activity against MCF-7 human breast cancer cells, with IC50 values ranging from 0.075 to 0.620 µM . This suggests a promising avenue for further research into this compound's anticancer properties.
- Antimicrobial Efficacy : Investigations into the antimicrobial properties of chlorinated phenols indicate that these compounds can inhibit the growth of various pathogens, showcasing their potential as therapeutic agents in treating infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | Antimicrobial, Anticancer |
| 4-Ethoxy-3-methoxyphenylmethanol | Structure | 0.034 | Antimalarial |
| 3-Ethoxy-4-methylphenol | Structure | TBD | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
